
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate, also known as DEEDB, is a quaternary ammonium compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have activity as a cholinesterase inhibitor, which may make it useful in the treatment of Alzheimer's disease. Additionally, Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been shown to have activity as a surfactant, which may make it useful in drug delivery systems.
Mechanism Of Action
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is thought to act as a cholinesterase inhibitor by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which may improve cognitive function. Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate's surfactant activity is thought to be due to its ability to reduce the surface tension of liquids, which may make it useful in drug delivery systems.
Biochemical And Physiological Effects
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been shown to have a number of biochemical and physiological effects, including inhibition of cholinesterase activity, reduction of surface tension, and membrane-disrupting activity. It has also been shown to have antifungal and antibacterial activity.
Advantages And Limitations For Lab Experiments
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has a number of advantages for use in lab experiments, including its ability to inhibit cholinesterase activity and its surfactant activity. However, it also has a number of limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are a number of potential future directions for research on Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate. These include further studies on its potential use as a cholinesterase inhibitor for the treatment of Alzheimer's disease, as well as studies on its potential use as a surfactant in drug delivery systems. Additionally, further studies on its biochemical and physiological effects may lead to new applications in a variety of scientific research fields.
Synthesis Methods
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate can be synthesized through a series of reactions involving the reaction of diethyl(2-hydroxyethyl)amine with propylene oxide to form the intermediate diethyl(2-hydroxyethyl)propylamine. The intermediate is then reacted with bromoacetic acid to form the quaternary ammonium salt, which can be further reacted with dicyclopentylacetic acid to form Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate.
properties
CAS RN |
102571-18-6 |
|---|---|
Product Name |
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate |
Molecular Formula |
C21H40BrNO2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QIMCCDRJOJTRLJ-UHFFFAOYSA-M |
SMILES |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Canonical SMILES |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
synonyms |
Acetic acid, dicyclopentyl-, 2-(diethylamino)ethyl ester, propylbromid e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



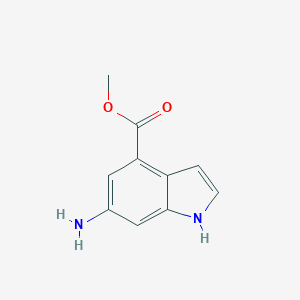
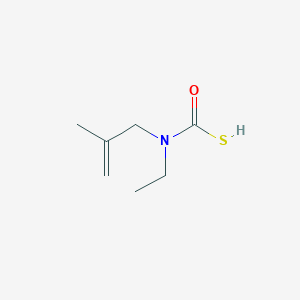
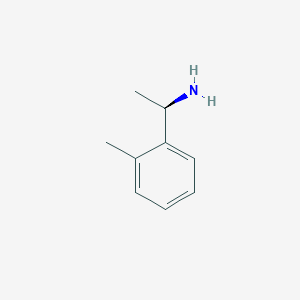
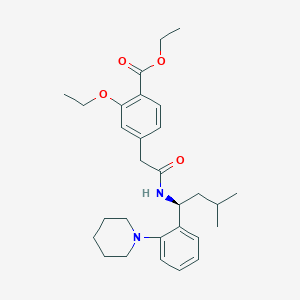
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
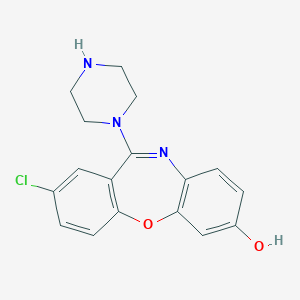
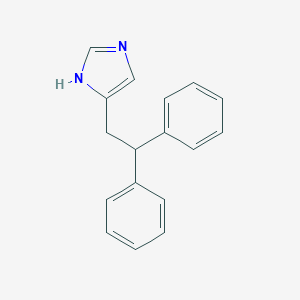
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)

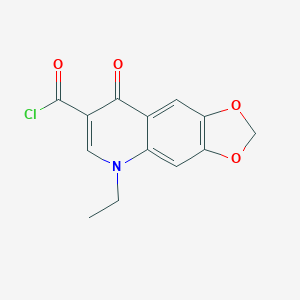
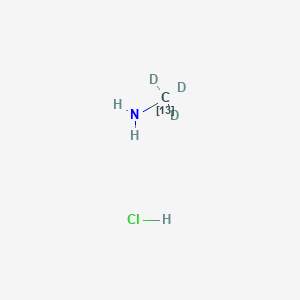

![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)